molecular formula C19H25N3O3S2 B2739378 4-(diethylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 312743-77-4

4-(diethylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2739378
CAS No.: 312743-77-4
M. Wt: 407.55
InChI Key: AMBQWMXJYBDQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a diethylsulfamoyl group at the 4-position and a 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl amine moiety. The diethylsulfamoyl group (SO₂N(C₂H₅)₂) is a strong electron-withdrawing substituent, likely enhancing metabolic stability and influencing binding interactions. While direct synthesis data for this compound is absent in the provided evidence, analogous synthesis routes involve nucleophilic substitution, hydrazide-isothiocyanate coupling, and cyclization reactions .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S2/c1-4-22(5-2)27(24,25)15-9-7-14(8-10-15)18(23)21-19-20-16-11-6-13(3)12-17(16)26-19/h7-10,13H,4-6,11-12H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBQWMXJYBDQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

4-Fluoro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (BG15234)
  • Molecular Formula : C₁₅H₁₅FN₂OS
  • Molecular Weight : 290.36 g/mol
  • Key Differences : Replaces the diethylsulfamoyl group with a fluorine atom.
  • Implications: The fluorine atom is smaller and less polar than the diethylsulfamoyl group, reducing steric hindrance and increasing lipophilicity (logP ~2.8 estimated).
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide (Y020-0559)
  • Molecular Formula : C₂₁H₂₈N₄O₂S
  • Molecular Weight : 400.54 g/mol
  • Key Differences : Replaces the benzamide core with an acetamide linker and introduces a 4-methoxyphenylpiperazine group.
  • Implications: The acetamide backbone may increase flexibility compared to the rigid benzamide.

Functional Group Comparisons

Compound Core Structure Substituent Key Spectral Features
Target Compound Benzamide 4-Diethylsulfamoyl IR: νC=O ~1680 cm⁻¹, νC=S ~1250 cm⁻¹
BG15234 Benzamide 4-Fluoro IR: νC=O ~1675 cm⁻¹, νC-F ~1100 cm⁻¹ (estimated)
Y020-0559 Acetamide Piperazine-methoxyphenyl IR: νC=O ~1650 cm⁻¹, νC-O (methoxy) ~1255 cm⁻¹

Physicochemical and Pharmacokinetic Properties

Property Target Compound BG15234 Y020-0559
Molecular Weight 444.56 g/mol 290.36 g/mol 400.54 g/mol
logP (Estimated) ~3.2 ~2.8 ~2.5
Hydrogen Bond Donors 2 2 1
Hydrogen Bond Acceptors 6 4 5
Polar Surface Area ~110 Ų ~75 Ų ~85 Ų
  • Diethylsulfamoyl Group : Increases polarity and hydrogen-bond acceptor capacity compared to BG15234’s fluorine. This may improve aqueous solubility but reduce blood-brain barrier permeability.
  • Tetrahydrobenzothiazol Moiety : Common across all analogs, suggesting shared conformational preferences for target binding .

Research Findings and Implications

  • Structural Stability : The absence of tautomerism in the target compound (vs. triazole-thiones in ) simplifies analytical characterization and formulation .
  • Activity Predictions : The diethylsulfamoyl group’s electron-withdrawing nature may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase isoforms) compared to BG15234’s fluorine .
  • Limitations: No direct biological data is provided for the target compound. Analogs like Y020-0559 prioritize CNS targets (e.g., serotonin receptors) due to piperazine substituents, suggesting divergent therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.